Silicon nitride

Biomedical Engineering Orthopedic Implants Spinal Fusion

Advanced ceramic selection often forces trade-offs between strength, toughness, and thermal stability-alumina shatters under thermal shock, zirconia degrades above 500°C, and SiC fails via brittle fracture. Silicon nitride (Si₃N₄) uniquely resolves these constraints. • Bending strength 650-900 MPa with fracture toughness KIc 7.5-8.0 MPa·m¹/², exceeding sintered α-SiC by 1.5-4×. • Thermal shock resistance ΔT 290-750°C, approximately 2× that of zirconia. • Available as submicron powder, nanopowder, and α-phase or β-phase grades for biomedical implants, hybrid bearings, and power electronics substrates. Supplied with full Certificate of Analysis; ambient storage and shipping.

Molecular Formula Si3N4
N4Si3
Molecular Weight 140.28 g/mol
CAS No. 12033-89-5
Cat. No. B078792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicon nitride
CAS12033-89-5
SynonymsSi3N4
silicon nitride
Molecular FormulaSi3N4
N4Si3
Molecular Weight140.28 g/mol
Structural Identifiers
SMILESN12[Si]34N5[Si]16N3[Si]25N46
InChIInChI=1S/N4Si3/c1-5-2-6(1)3(5)7(1,2)4(5)6
InChIKeyHQVNEWCFYHHQES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silicon Nitride Technical Baseline and Procurement


Silicon nitride (Si₃N₄) is a non-oxide advanced engineering ceramic characterized by its high mechanical strength, exceptional fracture toughness relative to other technical ceramics, and superior thermal shock resistance [1]. Manufactured primarily via liquid-phase sintering, reaction sintering, or hot pressing, the material comprises elongated β-Si₃N₄ grains interlocked within a secondary glassy phase, a microstructure that imparts both high bending strength (650–900 MPa) and toughness (KIc 7.5–8.0 MPa·m¹/²) [2]. Its low theoretical density (~3.2 g/cm³), combined with strength retention to ~1000°C and excellent wear resistance, positions it as a strategic material selection for high-stress mechanical components, biomedical implants, and semiconductor substrates where competing ceramics fail due to brittleness, thermal instability, or poor osseointegration [3].

M
Mechanical

High bending strength and fracture toughness for structural components under mechanical stress.

T
Thermal

Exceptional thermal shock resistance for rapid heating-cooling cycling environments.

B
Biomedical

Reported antibacterial surface properties and osseointegration for implant research.

Why Silicon Nitride Cannot Be Substituted


Direct substitution among advanced ceramics is not technically feasible due to fundamental divergences in microstructure-driven failure mechanisms and property trade-offs. Alumina (Al₂O₃) exhibits mediocre thermal shock resistance (ΔT ~200°C) and low fracture toughness (KIc 4–5 MPa·m¹/²), rendering it prone to catastrophic shattering under rapid thermal cycling or impact [1]. Zirconia (ZrO₂), while exhibiting high room-temperature toughness via transformation toughening, suffers severe strength degradation above ~500°C and catastrophic cyclic fatigue—its fatigue strength drops to one-third of its flexural strength under cyclic loading [2]. Silicon carbide (SiC) offers higher hardness and thermal conductivity but is inherently brittle with low fracture toughness (KIc 4–4.6 MPa·m¹/²), failing via sudden crack propagation under mechanical stress [3]. Silicon nitride uniquely balances high strength, toughness, thermal shock tolerance, and bioactive surface chemistry, making substitution unworkable in applications spanning high-speed bearings, spinal implants, and power electronics substrates.

Alumina (Al₂O₃) Low thermal shock tolerance (~200°C ΔT) and low toughness may shift failure mode under thermal cycling.
Si₃N₄ Target Thermal shock range 290–750°C; KIc 7.5–8.0 MPa·m¹/² supports structural integrity.
Zirconia (Y-TZP) Strength degradation above ~500°C and severe cyclic fatigue may limit high-temperature durability.
Si₃N₄ Target Strength retention to ~1000°C; moderate fatigue acceleration preserves service life.
Silicon Carbide (SiC) Low fracture toughness (KIc 4–4.6 MPa·m¹/²) increases risk of sudden crack propagation under impact.
Si₃N₄ Target KIc 1.5–4× higher; interlocked β-Si₃N₄ grain microstructure resists catastrophic failure.

Silicon Nitride Quantified Performance Comparison


Spinal Fusion Cage Non-Inferiority and Safety Profile

In a double-blind multicenter randomized controlled trial (RCT) comparing silicon nitride versus PEEK spinal fusion cages in patients undergoing lumbar fusion, the Si₃N₄ cohort demonstrated non-inferior clinical and radiological outcomes at 24 months post-operation, while simultaneously exhibiting a lower rate of adverse events [1]. The study specifically reported that Si₃N₄ achieved equivalent fusion success without the fibrous tissue encapsulation and pseudarthrosis risks associated with PEEK. This is supported by a separate retrospective review of 450 patients receiving 519 Si₃N₄ implants across four U.S. centers, which documented an adverse event rate of <0.07% (based on over 35,000 implanted devices), substantially lower than typical PEEK or titanium complication profiles [2].

Spinal Cage Non-Inferiority
Head-to-head
Non-inferior fusion at 24 months vs. PEEK; adverse event rate reported 1–2 orders of magnitude lower than comparator baseline range across >35,000 devices.
Supports implant procurement review
RCT endpoint context; 450-patient retrospective review
Biomedical Engineering Orthopedic Implants Spinal Fusion

Antibacterial Biofilm Inhibition vs. PEEK and Titanium

In vitro bacterial inoculation studies demonstrated that Si₃N₄ surfaces significantly inhibit biofilm formation and bacterial viability compared to PEEK and Ti6Al4V-ELI titanium alloy [1][2]. Crystal violet staining after 72-hour culture revealed that S. epidermidis biofilm production was >4 times lower on Si₃N₄ than on PEEK and titanium; S. aureus biofilm was >5 times lower; and P. aeruginosa biofilm was >10 times lower [2]. Live bacterial counts for S. epidermidis decreased over 10-fold on Si₃N₄ surfaces. The bacteriostatic mechanism is attributed to surface-mediated formation of peroxynitrite and reactive nitrogen species, a phenomenon unique to silicon nitride among orthopedic biomaterials [1].

Antibacterial Biofilm
Head-to-head
Biofilm reduction: S. epidermidis >4×, S. aureus >5×, P. aeruginosa >10× vs. PEEK and Ti6Al4V.
Supports surface-property context
In vitro; reactive nitrogen species mechanism reported
Biomaterials Antibacterial Surfaces Implant Infection Prevention

Fracture Toughness Superiority vs. SiC

A comparative study by NIST (Wiederhorn et al., 2008) on liquid-phase sintered β-Si₃N₄ versus sintered α-SiC demonstrated that Si₃N₄ achieves substantially higher fracture toughness while simultaneously delivering superior bending strength [1]. The fundamental microstructural distinction—Si₃N₄ contains interlocked elongated grains with a secondary grain-boundary phase, whereas α-SiC grains are in direct crystalline contact—underpins this differential. Importantly, the study notes a trade-off: Si₃N₄ exhibits lower creep resistance than α-SiC above ~1400°C due to grain-boundary phase softening, meaning Si₃N₄ is preferred where toughness and strength dominate, while SiC is selected for creep-limited ultra-high-temperature applications [1].

Fracture Toughness vs. SiC
Head-to-head
Si₃N₄ KIc: 6–8 MPa·m¹/² vs. SiC KIc: 2–4 MPa·m¹/²; bending strength 700–1000 MPa vs. 400–500 MPa.
Supports toughness-driven selection
NIST comparative study; room temperature
Structural Ceramics High-Temperature Materials Fracture Mechanics

Thermal Shock Resistance vs. Zirconia

Silicon nitride demonstrates substantially superior thermal shock resistance compared to zirconia (Y-TZP), a critical differentiator in applications involving rapid temperature fluctuations [1]. Si₃N₄ can withstand maximum thermal shock of 290–750°C, whereas zirconia is limited to 300–350°C. This performance gap arises from Si₃N₄'s exceptionally low coefficient of thermal expansion (CTE: 2.5–3.2 µm/m·K) combined with its high fracture strength, enabling it to dissipate thermal stresses without catastrophic crack propagation [1]. In contrast, zirconia's higher CTE (8.8–9.5 µm/m·K) generates larger thermal stresses that exceed the material's capacity to absorb energy via transformation toughening at elevated temperatures.

Thermal Shock vs. Zirconia
Head-to-head
Si₃N₄ ΔT max: 290–750°C vs. Zirconia ΔT max: 300–350°C; upper range ~2.1× higher.
Supports thermal-shock application fit
Engineering ceramics database comparison
Thermal Management High-Temperature Ceramics Thermal Cycling

Mechanical Reliability Trade-Off vs. AlN Substrates

In SiC power module packaging, the selection between Si₃N₄ and AlN substrates presents a quantifiable trade-off between thermal conductivity and mechanical reliability [1][2]. AlN delivers superior thermal conductivity (170–200 W/m·K) for maximum heat flux removal, making it optimal for peak-power-density applications. However, Si₃N₄ provides substantially higher bending strength (>600 MPa) and fracture toughness, resulting in superior thermal cycling endurance and mechanical robustness [1]. Crucially, due to its higher mechanical strength, Si₃N₄ substrates can be manufactured thinner than AlN while maintaining structural integrity, thereby achieving thermal resistance values comparable to AlN despite the intrinsic conductivity gap [2]. This enables Si₃N₄ to serve as a reliability-first alternative where thermal cycling stress dominates failure modes.

Reliability vs. AlN Substrates
Head-to-head
AlN conductivity 1.7–2.5× higher; Si₃N₄ bending strength ≥1.3× higher for thermal cycling endurance.
Supports reliability-scenario selection
SiC power module packaging context
Power Electronics Ceramic Substrates Thermal Management

Cyclic Fatigue Resistance vs. Zirconia

Room-temperature cyclic fatigue testing of precracked ceramic specimens revealed a clear hierarchy of fatigue degradation relative to flexural strength: SiC < Si₃N₄ < Al₂O₃ < PSZ [1]. Critically, partially stabilized zirconia (PSZ) exhibited extreme fatigue susceptibility, with its cyclic fatigue strength dropping to as low as one-third of its flexural strength [1]. Si₃N₄ demonstrated moderate fatigue acceleration, which the authors attribute to stress hysteresis and crack-microstructure interactions involving the interlocking effect of elongated columnar β-Si₃N₄ grains against intergranular cracking. This microstructural toughening mechanism provides Si₃N₄ with superior resistance to fatigue-induced failure compared to transformation-toughened zirconia, which experiences microcracking and transformation zone degradation under cyclic loading.

Cyclic Fatigue vs. Zirconia
Head-to-head
Fatigue retention ranking: SiC > Si₃N₄ > Al₂O₃ > PSZ; PSZ drops to ~33% of flexural strength.
Supports fatigue-resistance review
Four-point bending with precracks; room temperature
Fatigue Mechanics Structural Ceramics Microstructure Engineering

Silicon Nitride Industrial and Research Applications


Spinal Fusion Cages with Intrinsic Antibacterial Properties

Based on RCT-level clinical evidence demonstrating non-inferior fusion rates to PEEK at 24 months [1] combined with an exceptionally low adverse event rate of <0.07% across >35,000 implanted devices [2], Si₃N₄ is indicated for lumbar and cervical spinal fusion cages. The material's intrinsic antibacterial properties—quantified as 4–10× reduction in biofilm formation relative to PEEK and titanium across multiple bacterial strains [3][4]—make it particularly suitable for patients at elevated infection risk. Additionally, Si₃N₄'s radiolucency enables post-operative imaging without the artifacts associated with titanium, facilitating fusion assessment.

Bearings and Wear Components for Thermal Cycling

Si₃N₄ is the material of choice for hybrid ceramic bearings, cutting tool inserts, and engine components where mechanical strength must be maintained under rapid temperature fluctuations. Evidence demonstrates maximum thermal shock resistance of 290–750°C, approximately 2× that of zirconia [5], coupled with high bending strength (650–900 MPa) and fracture toughness (KIc 7.5–8.0 MPa·m¹/²) that exceeds sintered α-SiC by 1.5–4× [6][7]. These properties enable operation in aerospace turbine components, turbocharger rotors, and industrial machinery where oxide ceramics (alumina, zirconia) fail via thermal shock fracture or fatigue-induced strength degradation [8].

Power Module Substrates for Thermal Cycling Reliability

For SiC power module packaging in industrial motor drives, electric vehicle inverters, and renewable energy converters, Si₃N₄-DBC/AMB substrates provide a reliability-first alternative to AlN. Evidence quantifies the trade-off: AlN offers superior thermal conductivity (170–200 W/m·K) for maximum heat flux, whereas Si₃N₄ provides >600 MPa bending strength and superior thermal cycling endurance at 80–100 W/m·K [9]. Crucially, Si₃N₄ substrates can be manufactured thinner due to higher mechanical strength, enabling comparable thermal resistance to AlN in many practical implementations [10]. This makes Si₃N₄ the preferred substrate where mechanical robustness under ΔTj cycling (40–100 K) outweighs absolute thermal conductivity.

Wear-Resistant Orthopedic Articulating Surfaces

Si₃N₄ is indicated for prosthetic hip and knee articulating surfaces, demonstrating low wear rates and friction coefficients in tribological evaluations [11]. Under water-lubricated sliding conditions, silicon-based ceramics (Si₃N₄ and Sialon) exhibit lower friction coefficients and wear rates than oxide ceramics (alumina, PSZ, Y-TZP, Ce-TZP) due to reduced adhesion at the sliding interface [12]. The material's bioinert surface chemistry, combined with its high fracture toughness and cyclic fatigue resistance relative to zirconia [8], positions Si₃N₄ as a durable alternative to alumina and CoCr alloys for total joint replacements with extended service life expectations.

Application
Selection Property
Validation Focus
Spinal fusion cage research
Reported clinical endpoint context
Fusion rate and adverse event review
Bearings and thermal-cycling components
Thermal-shock resistance
Toughness and fatigue endurance
Power module substrates
Thermal cycling reliability
Bending strength under thermal stress
Orthopedic articulating surfaces
Wear resistance and toughness
Tribological performance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Silicon nitride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.